molecular formula C8H12ClN3S B577881 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride CAS No. 1226776-81-3

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride

Cat. No. B577881
M. Wt: 217.715
InChI Key: YFKALMFJNBJAGK-UHFFFAOYSA-N
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Description

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines, including 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride, involves numerous methods . For instance, a series of 2-methylthio-pyrido-triazolopyrimidines were prepared by the reaction of dimethyl-N-cyanoimidodithiocarbonate with hydrazinopyridine carboxylic acid as starting reactants .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not directly mentioned in the sources, but it likely shares similar structural characteristics with other pyrimidines.

Scientific Research Applications

  • Anti-inflammatory Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Kinase Inhibitor Scaffolds

    • Field : Medicinal Chemistry
    • Application : Fused pyrimidine cores are privileged kinase scaffolds . The 2-amino-pyrido[3,4-d]pyrimidine core addresses key pharmacophoric elements of the kinase ATP pocket .
    • Methods : The strategy involves the concise preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatisation to give novel compounds with potential as kinase inhibitors .
    • Results : The results or outcomes obtained are not provided in the source .
  • Antioxidant Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives present diverse biological activities including antioxidant activities .
    • Methods : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .
  • Antibacterial Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including antibacterial . The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital bacterial mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
  • Antiviral Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including antiviral . The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital viral mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
  • Antifungal Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including antifungal . The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital fungal mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
  • Antituberculosis Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including antituberculosis . The antituberculosis effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital tuberculosis mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent antituberculosis effects .
  • Anticancer Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidines display a range of pharmacological effects including anticancer . The anticancer effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital cancer mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anticancer effects .
  • Antioxidant Activities

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives present diverse biological activities including antioxidant activities .
    • Methods : The detailed methods of application or experimental procedures are not provided in the source .
    • Results : The results or outcomes obtained are not provided in the source .

Safety And Hazards

While specific safety and hazard information for 2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride is not available, a related compound, 4-Methyl-2-(methylthio)pyrimidine, is known to cause skin irritation and serious eye irritation . It’s recommended to wear personal protective equipment and avoid ingestion and inhalation .

Future Directions

Research in pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

2-methylsulfanyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S.ClH/c1-12-8-10-4-6-2-3-9-5-7(6)11-8;/h4,9H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKALMFJNBJAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2CCNCC2=N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712340
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride

CAS RN

1226776-81-3
Record name 2-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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